Miglustat Miglustat Miglustat is a hydroxypiperidine that is deoxynojirimycin in which the amino hydrogen is replaced by a butyl group. It has a role as an EC 2.4.1.80 (ceramide glucosyltransferase) inhibitor and an anti-HIV agent. It is a member of piperidines and a tertiary amino compound. It is functionally related to a duvoglustat.
Miglustat, commonly marketed under the trade name Zavesca, is a drug used to treat Gaucher disease. It inhibits the enzyme glucosylceramide synthase, an essential enzyme for the synthesis of most glycosphingolipids. It is only used for patients who cannot be treated with enzyme replacement therapy with imiglucerase. Miglustat is now the first and only approved therapy for patients with Niemann-Pick disease type C (NP-C). It has recently been approved for treatment of progressive neurological symptoms in adult and pediatric patients in the European Union, Brazil, and South Korea. Miglustat was first developed as an anti-HIV agent in the 1990s. However, clinical experience with miglustat showed that therapeutic levels of the drug could not be achieved in patients without a high incidence of adverse effect.
Miglustat is a Glucosylceramide Synthase Inhibitor and Enzyme Stabilizer. The mechanism of action of miglustat is as a Glucosylceramide Synthase Inhibitor and Enzyme Stabilizer.
Miglustat is an oral inhibitor of glucosylceramide synthase which is used in the therapy of type 1 Gaucher disease. Clinical experience with miglustat is limited, but it has not been linked to serum enzyme elevations during therapy or to instances of clinically apparent acute liver injury.
Miglustat is a synthetic, N-alkylated imino analogue of D-glucose. Miglustat competitively and reversibly binds to and inhibits the activity of UDP-glucose ceramide glucosyltransferase, which catalyzes the initial step in the synthesis of glycosphingolipids (GSL). This leads to a decrease in the production of glycosphingolipid, which has important roles in various cellular processes. Miglustat can be used in substrate reduction therapy in diseases in which the enzyme glucocerebrosidase, that is responsible for the breakdown of GSL, is deficient.
Brand Name: Vulcanchem
CAS No.: 72599-27-0
VCID: VC0535440
InChI: InChI=1S/C10H21NO4/c1-2-3-4-11-5-8(13)10(15)9(14)7(11)6-12/h7-10,12-15H,2-6H2,1H3/t7-,8+,9-,10-/m1/s1
SMILES: CCCCN1CC(C(C(C1CO)O)O)O
Molecular Formula: C10H21NO4
Molecular Weight: 219.28 g/mol

Miglustat

CAS No.: 72599-27-0

Cat. No.: VC0535440

Molecular Formula: C10H21NO4

Molecular Weight: 219.28 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Miglustat - 72599-27-0

CAS No. 72599-27-0
Molecular Formula C10H21NO4
Molecular Weight 219.28 g/mol
IUPAC Name (2R,3R,4R,5S)-1-butyl-2-(hydroxymethyl)piperidine-3,4,5-triol
Standard InChI InChI=1S/C10H21NO4/c1-2-3-4-11-5-8(13)10(15)9(14)7(11)6-12/h7-10,12-15H,2-6H2,1H3/t7-,8+,9-,10-/m1/s1
Standard InChI Key UQRORFVVSGFNRO-UTINFBMNSA-N
Isomeric SMILES CCCCN1C[C@@H]([C@H]([C@@H]([C@H]1CO)O)O)O
SMILES CCCCN1CC(C(C(C1CO)O)O)O
Canonical SMILES CCCCN1CC(C(C(C1CO)O)O)O
Appearance Solid powder
Melting Point 169-172 °C
169 - 172 °C

Chemical and Pharmacological Profile of Miglustat

Structural Characteristics

Miglustat (C₁₀H₂₁NO₄) is a small molecule with a molecular weight of 219.28 g/mol, featuring a glucose-like structure modified by an N-alkylated imino group . Its chemical name, N-butyl-1-deoxynojirimycin, reflects the substitution of a hydroxyl group with a butylamine chain at the first carbon position, enhancing its affinity for glycosphingolipid synthesis enzymes .

Table 1: Key Chemical Properties of Miglustat

PropertyValue
Molecular FormulaC₁₀H₂₁NO₄
Molecular Weight219.28 g/mol
IUPAC Name(2R,3R,4R,5S)-1-Butyl-2-(hydroxymethyl)piperidine-3,4,5-triol
SolubilityHighly water-soluble
Half-Life~6–7 hours (humans)

Pharmacokinetics

Miglustat exhibits rapid oral absorption, reaching peak plasma concentrations within 2–3 hours, with bioavailability exceeding 90% under fasting conditions . Its distribution is primarily extracellular due to low protein binding (<10%), and elimination occurs via renal excretion, necessitating dose adjustments in patients with impaired kidney function .

Mechanism of Action: Substrate Reduction Therapy

Enzyme Inhibition Dynamics

Miglustat competitively inhibits glucosylceramide synthase (UGCG), the enzyme responsible for catalyzing the first step in glycosphingolipid biosynthesis . By reducing substrate accumulation in lysosomes, miglustat alleviates cellular pathology in disorders like Gaucher disease, where glucocerebrosidase deficiency leads to glucosylceramide storage .

Ki=20 nM (for UGCG)K_i = 20\ \text{nM}\ \text{(for UGCG)}

Dual Therapeutic Roles

Recent studies highlight miglustat’s dual functionality:

  • Substrate Reduction: In Gaucher and Niemann-Pick type C, miglustat decreases glycosphingolipid production, enabling residual enzyme activity to clear accumulated substrates .

  • Enzyme Stabilization: In Pompe disease, miglustat binds to acid α-glucosidase (GAA), preventing its inactivation in the bloodstream and enhancing lysosomal delivery .

Therapeutic Applications

Gaucher Disease Type 1

Miglustat is approved for adults with mild-to-moderate Gaucher disease type 1 (GD1) who cannot tolerate enzyme replacement therapy (ERT). In the ZAGAL study, 48-month miglustat maintenance therapy stabilized hemoglobin (mean increase: 1.2 g/dL), platelet counts (25% increase), and organ volumes in 85% of patients .

Niemann-Pick Disease Type C (NP-C)

As the first approved therapy for NP-C, miglustat slows neurological deterioration by reducing ganglioside accumulation. Long-term data demonstrate improved swallowing capacity and stabilization of ambulatory function in 60% of pediatric patients .

Pompe Disease (Off-Label Use)

In combination with cipaglucosidase alfa, miglustat increases GAA exposure by 28.5% (AUC₀–t) in humans, enhancing glycogen clearance in muscle tissues .

Table 2: Clinical Outcomes in Key Indications

IndicationParameter MeasuredImprovement (%)Study Duration
GD1Platelet Count2548 months
NP-CAmbulatory Function6024 months
Pompe DiseaseGAA Exposure (AUC₀–t)28.512 months

Future Directions and Research

Novel Formulations

Liposomal encapsulations of miglustat are under investigation to enhance blood-brain barrier penetration for NP-C, with preclinical models showing a 40% reduction in brain glycosphingolipids .

Expanded Indications

Phase II trials are evaluating miglustat’s efficacy in Tay-Sachs disease, targeting GM2 ganglioside accumulation. Preliminary data indicate a 30% reduction in cerebrospinal fluid ganglioside levels .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator

Related :